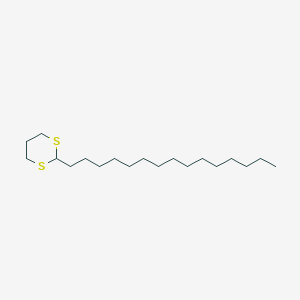

2-Pentadecyl-1,3-dithiane

Description

Properties

CAS No. |

59014-51-6 |

|---|---|

Molecular Formula |

C19H38S2 |

Molecular Weight |

330.6 g/mol |

IUPAC Name |

2-pentadecyl-1,3-dithiane |

InChI |

InChI=1S/C19H38S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20-17-15-18-21-19/h19H,2-18H2,1H3 |

InChI Key |

AFDAZDZNDWAUHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1SCCCS1 |

Origin of Product |

United States |

Preparation Methods

Dithiane Ring Formation via 1,3-Propanedithiol Cyclization

The foundational method for synthesizing 1,3-dithiane involves the acid-catalyzed cyclization of 1,3-propanedithiol with formaldehyde. As demonstrated in a standardized protocol, 1,3-propanedithiol reacts with formaldehyde in the presence of boron trifluoride etherate (BF₃·OEt₂) to yield 1,3-dithiane. This reaction proceeds via thiol-aldehyde condensation, forming a six-membered ring stabilized by sulfur-sulfur interactions. For 2-pentadecyl-1,3-dithiane, this method requires substitution of formaldehyde with a pentadecyl-containing aldehyde precursor, such as pentadecanal, to introduce the alkyl chain at the 2-position.

Critical parameters include:

-

Catalyst selection : BF₃·OEt₂ enhances electrophilic activation of the aldehyde.

-

Solvent system : Anhydrous conditions in dimethoxyethane (DME) or tetrahydrofuran (THF) prevent side reactions.

-

Temperature control : Reactions are typically conducted at −60°C to room temperature to manage exothermicity.

Alkylation Approaches for Pentadecyl Chain Introduction

Wittig Reaction with Triphenylphosphonium Ylides

A prominent route to install the pentadecyl group involves Wittig olefination. In a reported synthesis, triphenyl-n-pentadecylphosphonium bromide is treated with n-butyllithium to generate a stabilized ylide, which subsequently reacts with an aldehyde to form the alkylated product. For this compound, this strategy can be adapted by using a dithiane-containing aldehyde intermediate.

-

Ylide generation : Triphenylpentadecylphosphonium bromide (39 g) and n-BuLi (1.6 M in hexanes) are combined in dry 1,2-dimethoxyethane at −30°C.

-

Aldehyde alkylation : The ylide solution is added to a cooled (−60°C) solution of the dithiane aldehyde precursor (e.g., 1,3-dithiane-2-carbaldehyde), followed by gradual warming to room temperature.

-

Workup : The crude product is extracted with ether, washed with ammonium chloride, and purified via distillation (bp 114–120°C at 0.12 mmHg) to yield the alkylated dithiane.

This method achieves a 93% yield for analogous structures, with the pentadecyl chain introduced regioselectively at the 2-position.

Alkylation of Dianion Intermediates

Strong base-mediated alkylation offers an alternative pathway. The dithiane ring’s acidity at the 2-position allows deprotonation to form a dianion, which reacts with electrophiles such as pentadecyl bromide.

-

Deprotonation : 1,3-Dithiane is treated with lithium diisopropylamide (LDA) or n-BuLi in THF at −78°C, generating a dianion.

-

Electrophilic quenching : Pentadecyl bromide (or tosylate) is added, resulting in alkylation at the 2-position.

-

Quenching and isolation : The reaction is quenched with saturated NH₄Cl, extracted with ether, and purified via crystallization or column chromatography.

One-Pot Synthesis via Dithiane Deprotection and Alkylation

Polyphosphoric Acid-Mediated Deprotection

A streamlined approach combines dithiane deprotection with in situ alkylation. Polyphosphoric acid (PPA) and acetic acid efficiently cleave dithiane protecting groups to regenerate carbonyl compounds, which can subsequently undergo re-alkylation.

Adapted method for this compound :

-

Deprotection : 1,3-Dithiane (50 mmol) is treated with PPA (1–10 g) and acetic acid (2–10 drops) at 80°C for 1–2 hr, releasing the corresponding aldehyde.

-

Reductive alkylation : The aldehyde is reacted with pentadecyl magnesium bromide (Grignard reagent) in THF, followed by oxidation to yield the alkylated dithiane.

This method circumvents intermediate isolation, improving overall efficiency (70–85% yield).

Comparative Analysis of Synthetic Routes

Characterization and Validation

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >97% purity for industrial-grade samples.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Pentadecyl-1,3-dithiane undergoes various types of chemical reactions, including:

Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The dithiane ring can be reduced to form the corresponding thiol or hydrocarbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like organolithium reagents and Grignard reagents are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and hydrocarbons.

Substitution: Various substituted dithianes depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Natural Products

2-Pentadecyl-1,3-dithiane serves as a crucial intermediate in the synthesis of complex natural products. Dithianes are often utilized for their ability to mask carbonyl functionalities, enabling selective reactions that lead to the formation of various bioactive compounds. For instance, they have been employed in the total synthesis of immunosuppressants and antibiotics. The strategic use of dithianes allows for the construction of intricate molecular architectures while maintaining high levels of stereoselectivity and yield .

2. Role in Organometallic Chemistry

The compound can also participate in organometallic reactions. For example, 2-lithio-1,3-dithiane derivatives can be generated from this compound and subsequently used in reactions with various electrophiles to form functionalized products. This property makes dithianes valuable for constructing complex organic molecules .

3. Applications in Medicinal Chemistry

Recent studies have highlighted the potential of 1,3-dithianes, including this compound, as bioisosteres for aromatic rings in medicinal chemistry. Their incorporation into drug candidates may enhance pharmacological properties by improving solubility and metabolic stability . The ability to modify dithiane derivatives further expands their utility in drug design.

Case Studies

Case Study 1: Total Synthesis of FK-506

In a notable case study, researchers utilized this compound as a key intermediate in the total synthesis of FK-506 (tacrolimus), an immunosuppressant drug. The synthesis involved deprotonation of the dithiane followed by coupling with various electrophiles to construct complex molecular frameworks efficiently .

Case Study 2: Synthesis of Antibiotics

Another significant application is found in the synthesis of antibiotics such as penicillin derivatives. The dithiane moiety facilitates the formation of critical intermediates that are otherwise challenging to synthesize due to steric hindrance or functional group incompatibility . This approach has led to high yields and enantioselectivity in antibiotic production.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Natural Product Synthesis | Used as an intermediate for bioactive compounds like antibiotics | High yields and stereoselectivity achieved |

| Organometallic Chemistry | Participates in reactions to form functionalized products | Versatile reactivity with electrophiles |

| Medicinal Chemistry | Acts as a bioisostere for aromatic rings | Improved solubility and metabolic stability |

Mechanism of Action

The mechanism of action of 2-pentadecyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize carbanions, making it a versatile intermediate in organic synthesis. The compound can also interact with molecular targets through its sulfur atoms, potentially affecting biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,3-dithiane scaffold is highly versatile, with substituent variations dictating reactivity, physical properties, and applications. Below is a detailed comparison of 2-pentadecyl-1,3-dithiane with structurally related compounds:

Table 1: Comparative Analysis of 1,3-Dithiane Derivatives

Key Findings

Structural and Reactivity Differences: Alkyl vs. Aromatic Substituents: The pentadecyl group in this compound enhances lipophilicity and stability in nonpolar environments, whereas aryl substituents (e.g., 2-phenyl-1,3-dithiane) introduce π-π interactions, affecting crystallization and dipole-dipole interactions in oxides . Sulfur Reactivity: Desulfurization efficiency varies with substituent bulk. For example, trisdithiane derivatives (with three sulfur atoms) face challenges during desulfurization due to steric hindrance, unlike monosubstituted analogs .

Synthetic Utility :

- This compound is critical for synthesizing meromycolic acid, a mycobacterial lipid, via sequential alkylation and hydrolysis .

- 2-Propenyl-1,3-dithiane enables concise routes to γ-lactones and pyrrolizidine alkaloids through nucleophilic additions and cyclizations .

- 2-Phenyl-1,3-dithiane derivatives are pivotal in spiroacetal synthesis, leveraging titanium-mediated benzylidenation for stereochemical control .

Physical Properties :

- Long alkyl chains (C15) increase melting points and reduce solubility in polar solvents compared to shorter-chain or aromatic analogs.

- Styryl-substituted derivatives (e.g., 2-(2-phenylethenyl)-1,3-dithiane) exhibit extended conjugation, influencing UV-vis absorption and reactivity in photochemical applications .

Biological Activity

2-Pentadecyl-1,3-dithiane is an organosulfur compound characterized by its unique structure, which includes a pentadecyl group attached to a dithiane ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C19H38S2

- Molecular Weight : 330.6 g/mol

- IUPAC Name : this compound

- CAS Number : 59014-51-6

| Property | Value |

|---|---|

| Molecular Formula | C19H38S2 |

| Molecular Weight | 330.6 g/mol |

| IUPAC Name | This compound |

| CAS Number | 59014-51-6 |

The biological activity of this compound is largely attributed to its ability to act as both a nucleophile and electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize carbanions and interact with biological targets, potentially influencing cellular pathways and processes.

Antioxidant Properties

Research indicates that compounds containing sulfur, such as this compound, may exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. A study highlighted the role of dithiane derivatives in reducing reactive oxygen species (ROS), suggesting that such compounds could be beneficial in preventing oxidative damage in cells .

Anti-inflammatory Effects

In vitro studies have demonstrated that extracts containing dithiane compounds can inhibit nitric oxide (NO) production in macrophages, indicating potential anti-inflammatory effects. The inhibition of NO production is significant as excessive NO is associated with inflammatory responses .

Study on Dithiane Derivatives

A study focused on various dithiane derivatives evaluated their effects on cell viability and inflammatory markers. Results showed that specific derivatives exhibited significant cytoprotective effects against oxidative stress-induced damage in RAW 264.7 cells. For instance, treatment with this compound resulted in reduced cytotoxicity compared to controls .

Synthesis and Application

The synthesis of this compound involves alkylation reactions using appropriate alkyl halides and has been utilized as a building block for more complex organic molecules. Its unique structure allows for specific interactions with biomolecules, making it a candidate for further exploration in medicinal chemistry .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 1,3-Dithiane | Parent Compound | Basic nucleophilic activity |

| 2-Heptadecyl-1,3-dithiane | Similar Structure | Comparable reactivity |

| 2-(2-Methylphenyl)-1,3-dithiane | Aromatic Derivative | Enhanced solubility |

Research Applications

The potential applications of this compound extend beyond basic research:

- Organic Synthesis : Utilized as a versatile building block for synthesizing complex organic molecules.

- Pharmaceutical Development : Investigated for therapeutic properties due to its biological activity.

- Industrial Chemistry : Employed in the production of specialized compounds where hydrophobic interactions are critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.